Deanol orotate

Description

Properties

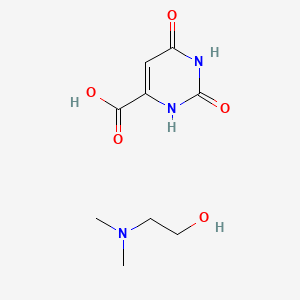

IUPAC Name |

2-(dimethylamino)ethanol;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C4H11NO/c8-3-1-2(4(9)10)6-5(11)7-3;1-5(2)3-4-6/h1H,(H,9,10)(H2,6,7,8,11);6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHGCLWGNSVXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCO.C1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162762 | |

| Record name | Deanol orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446-06-6 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 2-(dimethylamino)ethanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deanol orotate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deanol orotate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylic acid, compound with 2-(dimethylamino)ethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEANOL OROTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/011841169V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Chemical Characterization of Deanol Orotate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol orotate, a salt formed from deanol (dimethylaminoethanol) and orotic acid, is a compound of interest in neuroscience and pharmacology. Deanol is a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine.[1][2][3][4] Orotic acid, a precursor in pyrimidine nucleotide biosynthesis, has been investigated for its potential cognitive and cardioprotective effects. This technical guide outlines a proposed methodology for the synthesis of deanol orotate and details its comprehensive chemical characterization. The information provided is intended to serve as a foundational resource for researchers engaged in the study and development of nootropic compounds and other neuropharmacological agents.

Synthesis of Deanol Orotate

Proposed Synthetic Protocol: Salt Formation

Reaction Scheme:

Experimental Protocol:

-

Reactant Preparation:

-

Accurately weigh equimolar amounts of orotic acid and deanol.

-

Dissolve the orotic acid in a suitable polar solvent, such as ethanol or a mixture of ethanol and water, with gentle heating if necessary to achieve complete dissolution.

-

In a separate vessel, dissolve the deanol in the same solvent.

-

-

Reaction:

-

Slowly add the deanol solution to the orotic acid solution with continuous stirring at room temperature.

-

An immediate precipitation of the deanol orotate salt may be observed.

-

Continue stirring the reaction mixture for a period of 2-4 hours to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent system, which may require some experimentation to determine the optimal solvent or solvent mixture.

-

-

Drying:

-

Dry the purified deanol orotate crystals under vacuum at a temperature below their melting point to remove any residual solvent.

-

Alternative Synthetic Approach: Fischer Esterification

Should the formation of an ester be desired, a Fischer esterification could be employed. This would involve reacting orotic acid with an excess of deanol in the presence of a strong acid catalyst.[5]

Experimental Protocol:

-

Reaction Setup:

-

Combine orotic acid with a significant molar excess of deanol in a round-bottom flask.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

-

Reaction Conditions:

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base.

-

Remove the excess deanol under reduced pressure.

-

The resulting crude ester would then be purified using column chromatography.

-

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of the synthesized deanol orotate. The following analytical techniques are recommended:

Physical Properties

| Property | Value |

| CAS Number | 1446-06-6 |

| Molecular Formula | C₉H₁₅N₃O₅ |

| Molecular Weight | 245.23 g/mol |

| Appearance | White to off-white crystalline solid (Predicted) |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of deanol orotate.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Predicted ¹H NMR Chemical Shifts (in D₂O):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Orotic Acid: H at C5 | ~6.0 | s | 1H |

| Deanol: -N(CH₃)₂ | ~2.8 | s | 6H |

| Deanol: -CH₂-N | ~3.2 | t | 2H |

| Deanol: -CH₂-O | ~4.0 | t | 2H |

Predicted ¹³C NMR Chemical Shifts (in D₂O):

| Carbon | Predicted Chemical Shift (ppm) |

| Orotic Acid: C=O (C2) | ~165 |

| Orotic Acid: C=O (C4) | ~155 |

| Orotic Acid: C5 | ~100 |

| Orotic Acid: C6 | ~150 |

| Orotic Acid: COOH | ~170 |

| Deanol: -N(CH₃)₂ | ~45 |

| Deanol: -CH₂-N | ~58 |

| Deanol: -CH₂-O | ~60 |

IR spectroscopy will provide information about the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (from COOH and Deanol OH) | 3500-3200 (broad) |

| N-H stretch (Orotic Acid) | 3200-3000 |

| C-H stretch (Deanol) | 3000-2850 |

| C=O stretch (Carboxylate and Amide) | 1700-1650 |

| C=C stretch (Orotic Acid) | 1650-1600 |

| C-N stretch | 1250-1020 |

| C-O stretch | 1300-1000 |

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.

Experimental Protocol:

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Analysis: Obtain the mass spectrum in both positive and negative ion modes.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z |

| [M+H]⁺ (Deanol Orotate + H⁺) | 246.10 |

| [M-H]⁻ (Deanol Orotate - H⁺) | 244.09 |

| [Deanol+H]⁺ | 90.09 |

| [Orotic Acid-H]⁻ | 155.01 |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized deanol orotate and for quantitative analysis.

Experimental Protocol:

-

Column: A C18 reversed-phase column is recommended.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: A UV detector set at a wavelength where orotic acid has strong absorbance (around 280 nm) should be used.

-

Standard Preparation: Prepare standard solutions of deanol, orotic acid, and the synthesized deanol orotate to determine retention times and for quantification.

Proposed Mechanism of Action and Signaling Pathway

The primary proposed mechanism of action of deanol is its role as a precursor to choline, which is subsequently converted to the neurotransmitter acetylcholine.[1][2][3][4] The orotate moiety may facilitate the transport of deanol across the blood-brain barrier and provide additional metabolic benefits.

Acetylcholine Synthesis Pathway

The following diagram illustrates the proposed pathway by which deanol contributes to the synthesis of acetylcholine.

Proposed pathway of acetylcholine synthesis from deanol.

Experimental Workflow

The overall workflow for the synthesis and characterization of deanol orotate is summarized in the following diagram.

Workflow for deanol orotate synthesis and characterization.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and chemical characterization of deanol orotate. The detailed protocols for synthesis, purification, and analysis, along with the predicted characterization data, offer a solid foundation for researchers to produce and verify this compound of interest. The elucidation of its mechanism of action through the acetylcholine synthesis pathway further contextualizes its potential pharmacological relevance. This document is intended to facilitate further research into the properties and applications of deanol orotate in the fields of neuroscience and drug development.

References

- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. supplemented.co.uk [supplemented.co.uk]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Deanol Orotate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol orotate, a salt composed of deanol and orotic acid, has been explored for its potential nootropic and cognitive-enhancing effects. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetic and pharmacodynamic properties of deanol orotate, with a focus on its constituent components. While comprehensive data on the combined salt is limited, this guide synthesizes the available research on deanol and orotic acid to inform researchers, scientists, and drug development professionals. The guide details the absorption, distribution, metabolism, and excretion of each component, presents the conflicting evidence surrounding the primary hypothesized mechanism of action—the enhancement of acetylcholine neurotransmission—and describes the known transport mechanisms of orotic acid. This document also includes detailed experimental protocols for key methodologies cited and visual diagrams to elucidate complex biological pathways and experimental workflows.

Pharmacokinetic Properties

The pharmacokinetic profile of deanol orotate as a single entity has not been extensively studied. Therefore, this section summarizes the available quantitative and qualitative data for its individual components: deanol and orotic acid.

Deanol

Deanol, also known as dimethylaminoethanol (DMAE), is a choline analogue that has been investigated for its potential as a cognitive enhancer.

Absorption and Distribution:

Following oral administration, deanol is absorbed and has been detected in the plasma. One study noted that after daily oral administration of deanol p-acetamidobenzoate, measurable plasma and cerebrospinal fluid concentrations of the parent compound were observed, and it was cleared from the plasma within 36 hours[1]. In male mice, approximately 280 nmol/g of deanol was detected in the plasma 10 minutes after an intraperitoneal dose of 300 mg/kg[2].

A critical aspect of deanol's distribution is its interaction with the blood-brain barrier (BBB). Deanol competes with choline for the same transport mechanism to cross the BBB[3]. Interestingly, the affinity of the carrier mechanism for deanol is at least as great as it is for choline, with one study reporting an inhibition constant (Ki) for deanol of 159 µM compared to a Michaelis constant (Km) for choline of 442 µM[3]. This competition may influence the extent to which deanol enters the brain.

Metabolism:

In the brain, deanol does not appear to be significantly metabolized to acetylcholine. In vivo studies in rats have shown that while deanol is present in the brain after intraperitoneal or oral administration, it is not methylated or acetylated to a significant degree[4]. The primary urinary metabolite of deanol in rats has been identified as the N-oxide of DMAE[1]. In peripheral tissues, deanol has been shown to inhibit the metabolism of choline[5].

Excretion:

Information on the specific routes and rates of deanol excretion is limited. However, its clearance from the plasma within 36 hours suggests relatively rapid elimination from the body[1].

Table 1: Summary of Deanol Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Plasma Clearance | Cleared within 36 hours | Human, Rabbit | Oral | [1] |

| Plasma Concentration | ~280 nmol/g (10 min post-dose) | Mouse | Intraperitoneal (300 mg/kg) | [2] |

| BBB Transport Ki | 159 µM | Rat | Intracarotid | [3] |

Orotic Acid

Orotic acid is a precursor in the de novo synthesis of pyrimidines and is also found in the diet, particularly in dairy products[6].

Absorption and Distribution:

The absorption of orotic acid from the gastrointestinal tract is suggested by its presence in plasma and urine after oral intake. Its transport into cells is mediated by specialized transport systems, particularly anion transporters from the solute carrier (SLC) family[7]. One specific transporter, OAT2 (SLC22A7), has been identified as an excellent substrate for orotic acid in both rats and humans[8].

Metabolism:

Once inside the cell, orotic acid is a key intermediate in the pyrimidine biosynthesis pathway, where it is converted to orotidine-5'-monophosphate (OMP)[7]. It can also be converted to uridine and utilized in the pyrimidine salvage pathway[6].

Excretion:

Orotic acid is excreted in the urine. The renal clearance of orotic acid has been reported to be significantly higher than the glomerular filtration rate, suggesting the involvement of an active tubular secretion mechanism.

Table 2: Summary of Orotic Acid Pharmacokinetic Parameters

| Parameter | Information | Species | Reference |

| Cellular Transport | Mediated by SLC transporters (e.g., OAT2) | Human, Rat | [7][8] |

| Renal Clearance | Suggests active tubular secretion | Not specified | Not specified in snippets |

Pharmacodynamic Properties

The pharmacodynamic effects of deanol orotate are thought to be primarily driven by the deanol component, with the orotate moiety potentially influencing its absorption and bioavailability. The central hypothesis revolves around the modulation of the cholinergic system.

The Cholinergic Hypothesis: A Controversial Mechanism

The primary proposed mechanism of action for deanol is that it serves as a precursor to the neurotransmitter acetylcholine (ACh)[9][10][11]. The rationale is that by increasing the availability of choline, the direct precursor to ACh, deanol could enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

However, the evidence supporting this hypothesis is conflicting. Some studies suggest that deanol administration leads to an increase in blood choline levels, potentially by inhibiting its metabolism in peripheral tissues[5]. This elevated peripheral choline could then, in theory, be transported into the brain to support ACh synthesis.

Conversely, other research indicates that deanol may not effectively increase brain ACh levels. Studies in rodents have shown that despite increasing plasma and brain choline concentrations, deanol administration did not alter brain acetylcholine levels[4]. Furthermore, some research has found no significant increase in whole-brain ACh levels in mice after deanol administration across a range of doses and time points[12]. A significant challenge to the precursor theory is the finding that deanol competes with choline for transport across the blood-brain barrier[3]. This competition could potentially limit the amount of both deanol and choline entering the brain.

The Role of Orotic Acid

The orotate component of deanol orotate is a precursor in pyrimidine synthesis, which is essential for the formation of DNA, RNA, and other critical cellular components[13]. It has been suggested that orotate may act as a carrier molecule, potentially enhancing the bioavailability of the substance it is paired with[13]. However, the specific impact of the orotate moiety on the pharmacodynamics of deanol has not been thoroughly investigated. Orotic acid itself is transported into cells via solute carrier (SLC) transporters[7].

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of deanol orotate's pharmacokinetic and pharmacodynamic properties.

In Vivo Microdialysis for Acetylcholine Measurement in the Rat Brain

This protocol is adapted from standard procedures for in vivo microdialysis to measure extracellular acetylcholine levels.

Objective: To measure real-time changes in extracellular acetylcholine concentrations in a specific brain region of an awake rat following the administration of a test compound.

Materials:

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Microdialysis probe and guide cannula

-

Syringe pump

-

Polyethylene tubing

-

Refrigerated fraction collector

-

Artificial cerebrospinal fluid (aCSF) solution (in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4)

-

Acetylcholinesterase inhibitor (e.g., neostigmine)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and secure it in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull at the stereotaxic coordinates corresponding to the target brain region (e.g., hippocampus, prefrontal cortex).

-

Slowly lower the guide cannula to the desired depth and secure it to the skull using dental cement.

-

Allow the animal to recover for at least 48-72 hours post-surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe inlet to a syringe pump containing aCSF with an acetylcholinesterase inhibitor (e.g., 0.1 µM neostigmine) to prevent acetylcholine degradation.

-

Perfuse the probe at a constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 60-90 minutes.

-

-

Sample Collection:

-

Collect baseline dialysate samples every 20-30 minutes into vials in a refrigerated fraction collector.

-

Administer the test compound (e.g., deanol orotate) via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for the desired duration post-administration.

-

-

Acetylcholine Analysis by HPLC-ED:

-

Inject the collected dialysate samples into the HPLC-ED system.

-

Separate acetylcholine from other components in the sample using a suitable chromatography column.

-

Quantify the acetylcholine concentration based on the electrochemical signal compared to a standard curve.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

-

Quantification of Deanol in Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of deanol in plasma samples.

Objective: To accurately measure the concentration of deanol in plasma samples.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., capillary column suitable for amine analysis)

-

Internal standard (e.g., deuterated deanol)

-

Derivatizing agent (if necessary to improve chromatographic properties)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add a known amount of the internal standard.

-

Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging to separate the layers.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

Derivatization (if required):

-

Evaporate the organic extract to dryness.

-

Reconstitute the residue in the derivatizing agent and heat as required to complete the reaction.

-

Evaporate the derivatizing agent and reconstitute the sample in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample into the GC-MS system.

-

The GC will separate deanol from other components in the sample based on its volatility and interaction with the column stationary phase.

-

The MS will detect and quantify the deanol and internal standard based on their specific mass-to-charge ratios.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of deanol standards.

-

Determine the concentration of deanol in the plasma samples by comparing the peak area ratio of deanol to the internal standard against the calibration curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Orotic acid's interaction with cellular transport systems [cds-bsx.com]

- 8. OAT2 catalyses efflux of glutamate and uptake of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caringsunshine.com [caringsunshine.com]

- 10. caringsunshine.com [caringsunshine.com]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orotic acid - Wikipedia [en.wikipedia.org]

Deanol Orotate and its Effects on Acetylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol, also known as dimethylaminoethanol (DMAE), has been a subject of scientific inquiry for decades, primarily for its potential role as a precursor to the neurotransmitter acetylcholine (ACh).[1][2] The salt form, deanol orotate, combines deanol with orotic acid, a precursor in nucleotide synthesis. This technical guide provides an in-depth analysis of the existing research on deanol and deanol orotate, focusing on their proposed mechanisms of action related to acetylcholine synthesis. It summarizes the quantitative data from key studies, details relevant experimental protocols, and visualizes the complex biochemical pathways and experimental workflows. The evidence surrounding deanol's efficacy as a direct ACh precursor is conflicting, with significant research challenging this hypothesis.[3][4] This guide aims to present a comprehensive and objective overview of the scientific literature to inform future research and development in this area.

Introduction

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in cognitive functions such as memory and learning, as well as in muscle contraction.[5] It is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[6] The hypothesis that deanol could serve as a precursor to choline, and thereby increase acetylcholine synthesis in the brain, has been a topic of interest for its potential therapeutic applications in cognitive and behavioral disorders.[7][8] Deanol is structurally similar to choline, with the only difference being the substitution of three methyl groups with two in the amine group. The inclusion of orotic acid in the deanol orotate formulation has been theorized to potentially enhance its bioavailability and transport across the blood-brain barrier, although direct evidence for this in the context of deanol is limited. This guide will critically evaluate the scientific evidence for these claims.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the effects of deanol administration on acetylcholine and choline levels.

Table 1: In Vivo Studies on Deanol Administration and Brain Acetylcholine/Choline Levels

| Species | Deanol Salt/Form | Dosage | Pretreatment Time | Brain Region | Change in Acetylcholine (ACh) Levels | Change in Choline (Ch) Levels | Reference |

| Mouse | Deanol-p-acetamidobenzoate | 33.3-3000 mg/kg i.p. | 1-30 min | Whole Brain | No significant increase | - | [3] |

| Mouse | Deanol-p-acetamidobenzoate | 900 mg/kg i.p. | 30 min | Striatum | Selective increase | - | [3] |

| Rat | Deanol-p-acetamidobenzoate | 550 mg/kg i.p. | 15 min | Whole Brain, Cortex, Striatum, Hippocampus | No significant increase | - | [3] |

| Rat | [2H6]Deanol | - | - | - | No alteration | Significant increase | [4] |

| Human | Deanol | Up to 600 mg three times daily | 4 weeks | - | Assumed to increase (not measured directly) | - | [7] |

Table 2: In Vitro and Mechanistic Studies

| System | Compound | Concentration/Parameters | Finding | Reference |

| Rat Brain Synaptosomes | [2H6]Deanol | - | Rapidly taken up, but not methylated or acetylated. | [4] |

| Rat Brain Synaptosomes | [2H6]Deanol | - | Weak competitive inhibitor of high-affinity choline transport. | [4] |

| Rat Blood-Brain Barrier Model | Deanol | Ki = 159 µM | Higher affinity for the choline carrier than choline itself (Km = 442 µM). | [9] |

Experimental Protocols

Quantification of Deanol, Acetylcholine, and Choline in Rodent Brain Tissue

This protocol is based on the gas chromatographic method described by Jope and Jenden (1979).[3]

Objective: To quantify the levels of deanol, acetylcholine, and choline in brain tissue following administration of deanol or deanol orotate.

Materials:

-

Rodent models (e.g., mice, rats)

-

Deanol or deanol orotate

-

Saline solution (for control group)

-

Internal standards (e.g., deuterated forms of analytes)

-

Reagents for tissue homogenization and extraction (e.g., formic acid, acetone)

-

Gas chromatograph with a nitrogen-phosphorus detector

Procedure:

-

Animal Dosing: Administer deanol or deanol orotate intraperitoneally (i.p.) or orally (p.o.) at desired doses. A control group should receive a saline injection.

-

Tissue Collection: At specified time points post-administration, euthanize the animals and rapidly dissect the brain or specific brain regions (e.g., striatum, hippocampus, cortex).

-

Tissue Homogenization: Immediately homogenize the tissue samples in a solution containing an internal standard to correct for procedural losses.

-

Extraction: Perform a liquid-liquid extraction to separate the analytes from the tissue matrix.

-

Derivatization: Chemically modify the analytes to make them volatile for gas chromatography.

-

Gas Chromatography Analysis: Inject the prepared samples into the gas chromatograph. The compounds will be separated based on their physicochemical properties and detected by the nitrogen-phosphorus detector.

-

Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the internal standard.

Choline Acetyltransferase (ChAT) Activity Assay

This protocol is a general procedure based on commercially available colorimetric assay kits.[10][11]

Objective: To measure the activity of choline acetyltransferase in brain tissue homogenates.

Materials:

-

Brain tissue homogenates

-

ChAT activity assay kit (containing acetyl-CoA, choline, and a colorimetric probe)

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare brain tissue homogenates according to the kit's instructions.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing acetyl-CoA and choline.

-

Incubation: Add the tissue homogenate to the reaction mixture and incubate at a specified temperature (e.g., 37°C) for a set period. During this time, ChAT in the sample will catalyze the formation of acetylcholine and Coenzyme A (CoA).

-

Detection: Add a colorimetric reagent that reacts with the produced CoA to generate a colored product.

-

Measurement: Measure the absorbance of the colored product using a microplate reader at the specified wavelength (e.g., 324 nm).

-

Calculation: The ChAT activity is proportional to the measured absorbance and can be calculated based on a standard curve.

Signaling Pathways and Experimental Workflows

Proposed (and Contested) Metabolic Pathway of Deanol to Acetylcholine

The initial hypothesis suggested a direct conversion of deanol to acetylcholine. However, subsequent research indicates a more complex and indirect relationship.

Experimental Workflow for Assessing Deanol's Effect on Acetylcholine Synthesis

The following diagram illustrates a typical experimental workflow to investigate the impact of deanol orotate on acetylcholine synthesis in a preclinical setting.

Discussion and Conclusion

The prevailing scientific evidence suggests that deanol is not a straightforward precursor to acetylcholine in the brain.[3][4] Studies utilizing advanced analytical techniques have failed to demonstrate a significant increase in brain acetylcholine levels following deanol administration, except in specific brain regions at very high doses.[3] Furthermore, in vitro data indicate that deanol is not readily methylated or acetylated in brain synaptosomes and acts as a competitive inhibitor of the high-affinity choline transporter.[4] This competitive inhibition at the blood-brain barrier may, in fact, reduce the transport of choline into the brain.[9]

An alternative hypothesis is that deanol's effects may be mediated by an increase in plasma choline levels, possibly due to the inhibition of choline metabolism in peripheral tissues.[12] This elevated plasma choline could then lead to a modest increase in brain choline. However, the impact of this on acetylcholine synthesis appears to be minimal.

The role of the orotate moiety in deanol orotate remains largely uninvestigated in the context of acetylcholine synthesis. While orotic acid has been studied in other contexts for its potential to enhance the transport of substances across the blood-brain barrier, there is currently a lack of direct evidence to support this function for deanol.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. 2-Dimethylaminoethanol (deanol): a brief review of its clinical efficacy and postulated mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Choline Acetyltransferase (ChAT) Activity Assay Kit (Tissue Samples) - Elabscience® [elabscience.com]

- 11. msesupplies.com [msesupplies.com]

- 12. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Potential of Deanol Orotate: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deanol orotate, a salt combining deanol and orotic acid, presents a compelling, albeit underexplored, candidate for neuroprotective therapies. While direct in vitro research on the combined entity is scarce, the individual components have demonstrated biological activities relevant to neuronal health. Deanol is recognized as a precursor to choline and may influence acetylcholine synthesis, a critical neurotransmitter for cognitive function.[1][2] Orotic acid, an intermediate in pyrimidine biosynthesis, has shown potential in supporting neuronal metabolism and survival, particularly under hypoxic conditions.[3][4] This technical guide synthesizes the available preclinical data on deanol and orotic acid, proposes potential neuroprotective mechanisms for deanol orotate, and provides a comprehensive framework of experimental protocols for its in vitro evaluation.

Introduction: The Rationale for Deanol Orotate in Neuroprotection

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and apoptosis.[5][6] Effective neuroprotective agents are sought to mitigate these pathological processes. Deanol orotate emerges as a dual-action candidate. The "deanol" moiety may bolster the cholinergic system, which is often compromised in neurodegenerative conditions, while the "orotate" component could provide metabolic support to stressed neurons. This guide outlines the necessary in vitro studies to validate the neuroprotective hypothesis for deanol orotate.

Proposed Mechanisms of Neuroprotective Action

Based on the known properties of its constituents, deanol orotate is hypothesized to exert neuroprotective effects through several mechanisms. The following signaling pathways are proposed for investigation.

Caption: Proposed dual mechanism of deanol orotate neuroprotection.

In Vitro Experimental Framework for Deanol Orotate

A systematic in vitro evaluation is necessary to determine the neuroprotective efficacy of deanol orotate. The following experimental workflow is proposed.

Caption: Experimental workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons from rodents.

-

Culture Medium: For SH-SY5Y, DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin. For primary neurons, Neurobasal medium with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assessment (MTT Assay)

-

Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of deanol orotate (e.g., 1 µM to 1 mM) in culture medium. Replace the old medium with the treatment medium.

-

Incubation: Incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Neuroprotection Against Oxidative Stress

-

Seeding and Pre-treatment: Plate cells as for the cytotoxicity assay. After 24 hours, pre-treat cells with non-toxic concentrations of deanol orotate for 2-4 hours.

-

Induction of Oxidative Stress: Add hydrogen peroxide (H2O2) to a final concentration of 100-200 µM (concentration to be optimized to induce ~50% cell death).

-

Incubation: Co-incubate for 24 hours.

-

Assessment: Measure cell viability using the MTT assay.

Assessment of Apoptosis (Caspase-3 Activity Assay)

-

Experimental Setup: Follow the procedure for the neuroprotection assay.

-

Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for a commercial caspase-3 colorimetric or fluorometric assay kit.

-

Assay: Add the cell lysate to a microplate with the caspase-3 substrate.

-

Measurement: Read the absorbance or fluorescence at the appropriate wavelength.

Measurement of Reactive Oxygen Species (ROS) (DCFDA Assay)

-

Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat as described in the neuroprotection protocol.

-

Loading with DCFDA: After treatment, wash the cells with PBS and incubate with 25 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 40 minutes at 37°C.[7]

-

Measurement: Wash the cells again with PBS and measure the fluorescence (excitation ~485 nm, emission ~535 nm).

Data Presentation: Hypothetical Quantitative Data

The following tables illustrate how quantitative data from the proposed experiments should be structured.

Table 1: Cytotoxicity of Deanol Orotate on SH-SY5Y Cells

| Concentration (µM) | Cell Viability (% of Control) ± SD |

| 0 (Control) | 100 ± 4.5 |

| 10 | 98.2 ± 5.1 |

| 50 | 97.5 ± 4.8 |

| 100 | 95.3 ± 5.5 |

| 250 | 88.1 ± 6.2 |

| 500 | 75.4 ± 7.1 |

| 1000 | 52.3 ± 8.3 |

Table 2: Neuroprotective Effect of Deanol Orotate Against H2O2-Induced Oxidative Stress

| Treatment | Cell Viability (% of Control) ± SD |

| Control | 100 ± 5.2 |

| H2O2 (150 µM) | 48.7 ± 6.1 |

| H2O2 + Deanol Orotate (50 µM) | 65.4 ± 5.8 |

| H2O2 + Deanol Orotate (100 µM) | 78.9 ± 6.3 |

| H2O2 + Deanol Orotate (250 µM) | 85.1 ± 5.9 |

Table 3: Effect of Deanol Orotate on Caspase-3 Activity and ROS Production

| Treatment | Relative Caspase-3 Activity (%) ± SD | Relative ROS Production (%) ± SD |

| Control | 100 ± 8.1 | 100 ± 9.5 |

| H2O2 (150 µM) | 254.3 ± 15.7 | 310.2 ± 20.4 |

| H2O2 + Deanol Orotate (100 µM) | 162.5 ± 12.3 | 185.6 ± 15.8 |

| H2O2 + Deanol Orotate (250 µM) | 125.8 ± 10.9 | 130.1 ± 11.7 |

Conclusion and Future Directions

This technical guide provides a foundational framework for the in vitro investigation of deanol orotate as a potential neuroprotective agent. The proposed experimental protocols are designed to systematically evaluate its efficacy in mitigating key aspects of neuronal damage, including oxidative stress and apoptosis. Positive findings from these in vitro studies would warrant further investigation into the specific molecular targets of deanol orotate and progression to in vivo models of neurodegenerative diseases. The elucidation of its mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 3. | BioWorld [bioworld.com]

- 4. Effect of orotic acid on the metabolism of cerebral cortical astrocytes during hypoxia and reoxygenation: an NMR spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Apoptotic Cell Death and Neuroprotective Effects of Glutathione—L-Dopa Codrug Against H2O2-Induced Cellular Toxicity | MDPI [mdpi.com]

Preclinical Safety and Toxicology Profile of Deanol Orotate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available preclinical safety and toxicology data for deanol and its salts. Limited specific data exists for deanol orotate; therefore, this profile primarily relies on studies conducted with deanol (2-dimethylaminoethanol, DMAE) and its other salt forms, such as deanol bitartrate. The toxicological properties are presumed to be driven by the deanol moiety.

Executive Summary

Deanol, a precursor to the essential nutrient choline and the neurotransmitter acetylcholine, has been investigated for various neurological and cognitive applications.[1][2] This guide provides a comprehensive overview of the preclinical safety and toxicology profile of deanol, with a focus on deanol orotate. The available data from acute, subchronic, and reproductive toxicity studies, as well as genotoxicity assays, indicate a generally low order of toxicity. No significant genotoxic potential has been identified. This document summarizes key quantitative data, details the experimental methodologies based on established guidelines, and provides visualizations of experimental workflows and the relevant biochemical pathway.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single high-dose administration of a substance.

Quantitative Data

| Species | Route | Parameter | Value (mg/kg) | Salt Form |

| Rat | Oral | LD50 | 2,000 - 6,000 | Deanol |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guidelines 420, 423, 425)

The acute oral toxicity of deanol was likely determined using a method similar to the OECD guidelines for the testing of chemicals.[3][4][5]

-

Test Animals: Typically, young adult nulliparous, non-pregnant female rats are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is generally kept to a minimum.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

References

Deanol Orotate: A Historical and Technical Perspective on its Nootropic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deanol orotate, a salt combining the organic compound deanol with orotic acid, has been explored for its potential as a nootropic agent. This technical guide provides a comprehensive overview of the historical development, proposed mechanisms of action, and relevant experimental methodologies for evaluating deanol orotate. While direct research on deanol orotate is limited, this paper synthesizes the extensive data available for its constituent components—deanol and orotic acid—to provide a thorough understanding of its theoretical basis as a cognitive enhancer. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction: The Genesis of a Nootropic Compound

The development of deanol orotate as a potential nootropic stems from the independent investigation of its two components: deanol (dimethylaminoethanol) and orotic acid. Deanol, a naturally occurring compound found in small amounts in the brain and in certain foods like fish, gained prominence in the mid-20th century.[1][2] It was previously marketed as the prescription drug Deaner for the management of behavioral and learning difficulties in children.[1][3][4] The primary hypothesis behind its nootropic potential has been its role as a precursor to acetylcholine, a critical neurotransmitter for learning and memory.[1][3][4]

Orotic acid, historically known as vitamin B13, is a key intermediate in the biosynthesis of pyrimidine nucleotides, which are essential for the production of DNA, RNA, and other vital cellular components.[5] Orotic acid has also been investigated for its potential cardioprotective and neuroprotective effects and has been utilized as a carrier molecule for various minerals and drugs to potentially enhance their bioavailability.[5][6][7][8]

The synthesis of deanol orotate, with the CAS number 1446-06-6 and the chemical formula C9H15N3O5, represents a deliberate attempt to combine the potential cholinergic effects of deanol with the metabolic and carrier-enhancing properties of orotic acid.[9] The rationale, though not explicitly detailed in readily available historical literature, can be inferred as a strategy to create a synergistic compound that may offer enhanced cognitive benefits compared to its individual constituents.

Proposed Mechanisms of Nootropic Action

The nootropic effects of deanol orotate are theorized to arise from the combined actions of deanol and orotic acid.

The Cholinergic Hypothesis of Deanol

The principal mechanism attributed to deanol is its potential to increase acetylcholine levels in the brain.[1][3][4] The proposed pathway involves the methylation of deanol in the liver to form choline, which can then cross the blood-brain barrier to be converted into acetylcholine.

However, the efficacy of deanol as a direct precursor to acetylcholine has been a subject of scientific debate. Some studies in rodents have shown that deanol administration did not significantly increase brain acetylcholine levels.[10][11] Other research suggests that any effects on cognition may be independent of acetylcholine synthesis.

The Metabolic and Neuroprotective Role of Orotic Acid

Orotic acid's contribution to the nootropic profile of deanol orotate is likely multifaceted:

-

Pyrimidine Synthesis: As a crucial intermediate in the de novo synthesis of pyrimidines, orotic acid supports the production of nucleotides necessary for neuronal health, repair, and synaptic plasticity.[12][13]

-

Neuroprotection: Orotic acid has demonstrated neuroprotective properties in experimental models, which may be linked to its role in cellular metabolism and energy production.[14]

-

Enhanced Bioavailability: Orotic acid has been investigated as a carrier for various substances, with the hypothesis that it may improve their transport across cell membranes.[6][15] This could potentially enhance the uptake and efficacy of deanol.

The synergistic hypothesis posits that orotic acid not only provides its own neuro-supportive benefits but also facilitates the action of deanol, leading to a more pronounced nootropic effect.

Quantitative Data from Relevant Studies

While specific clinical trial data for deanol orotate is scarce, studies on deanol provide some quantitative insights into its potential cognitive effects. It is important to note that many of these studies used other salt forms of deanol, such as deanol bitartrate.

| Study | Population | Compound | Dosage | Duration | Key Findings | Reference |

| Ferris et al. (1977) | 14 senile outpatients | Deanol | Up to 1800 mg/day | 4 weeks | Global improvement in 10 patients (p < .01); reduced depression, irritability, and anxiety; no significant change in memory or cognitive tests. | [16] |

| Fisman et al. (1981) | Alzheimer's disease patients | Deanol | Not specified | Not specified | Did not appear to improve memory. | [3] |

| Dimpfel et al. (2003) | Healthy individuals | DMAE-containing vitamin-mineral combination | Not specified | Not specified | EEG patterns suggested increased alertness. | [17] |

| Caille (1986) | Not specified | Deanol aceglumate | Not specified | Not specified | EEG changes indicative of increased vigilance. |

Experimental Protocols

For researchers interested in investigating the nootropic properties of deanol orotate, the following established experimental protocols for assessing cognitive enhancement and related neurochemical changes are provided.

In Vivo Assessment of Cognitive Enhancement in Rodent Models

Standard behavioral tests are crucial for evaluating the effects of nootropic compounds on learning and memory.

This test assesses spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface.

-

Procedure:

-

Acquisition Phase: Rodents are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded.

-

Probe Trial: The platform is removed, and the rodent is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Data Analysis: Comparison of escape latencies and time in the target quadrant between the deanol orotate-treated group and a control group.

This test evaluates fear-motivated memory.

-

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

-

Procedure:

-

Training: The rodent is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief foot shock is administered.

-

Testing: After a set period (e.g., 24 hours), the rodent is returned to the light compartment, and the latency to enter the dark compartment is measured. Longer latencies indicate better memory of the aversive experience.

-

-

Data Analysis: Comparison of step-through latencies between the treated and control groups.

Quantification of Acetylcholine Levels in Brain Tissue

To investigate the cholinergic effects of deanol orotate, direct measurement of acetylcholine in brain tissue is necessary.

This is a sensitive and widely used method for quantifying neurotransmitters.[18][19]

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

-

Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract acetylcholine.

-

Centrifuge the homogenate and filter the supernatant.

-

-

Chromatographic Separation:

-

Inject the filtered sample into an HPLC system equipped with a reverse-phase column.

-

Use a mobile phase that allows for the separation of acetylcholine and choline.

-

-

Post-Column Enzymatic Reaction:

-

The column effluent is mixed with a solution containing acetylcholinesterase and choline oxidase.

-

Acetylcholinesterase hydrolyzes acetylcholine to choline.

-

Choline oxidase then oxidizes choline, producing hydrogen peroxide.

-

-

Electrochemical Detection:

-

The hydrogen peroxide is detected by an electrochemical detector, generating a signal proportional to the concentration of acetylcholine in the original sample.

-

-

Data Analysis: Quantify acetylcholine levels by comparing the peak areas from the samples to those of known standards.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanisms and experimental procedures can aid in understanding the complex interactions involved in the study of deanol orotate.

References

- 1. DMAE: What It Is, Benefits and Risks & Who Should Avoid It [healthline.com]

- 2. scribd.com [scribd.com]

- 3. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. Deanol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 5. Orotic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. microsin.ro [microsin.ro]

- 10. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Orotate (orotic acid): An essential and versatile molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Orotic acid as a metabolic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US8034823B2 - Method of increasing drug oral bioavailability and compositions of less toxic orotate salts - Google Patents [patents.google.com]

- 16. Senile dementia: treatment with deanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cochranelibrary.com [cochranelibrary.com]

- 18. Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Acetylcholine and choline in neuronal tissue measured by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deanol Orotate in Modulating Cholinergic Pathways: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

Deanol orotate is a salt composed of deanol and orotic acid. It has been associated with nootropic effects, often presumed to be mediated through the modulation of cholinergic pathways. This technical guide provides an in-depth analysis of the existing scientific literature on the constituent components of deanol orotate—deanol and orotic acid—to elucidate its potential mechanisms of action on the cholinergic system. While direct research on deanol orotate is scarce, this paper synthesizes findings from studies on related deanol compounds and orotic acid to construct a comprehensive overview for researchers and drug development professionals. The evidence suggests that deanol's influence on cholinergic pathways is not as a direct precursor to acetylcholine, but rather through more complex mechanisms involving choline transport and metabolism. Orotic acid's contribution appears to be primarily neuroprotective rather than directly cholinergic. This paper presents available quantitative data, details of experimental protocols, and visual representations of the implicated biological pathways and experimental designs.

Introduction: The Cholinergic System and the Deanol Orotate Hypothesis

The cholinergic system, integral to cognitive functions such as memory, learning, and attention, relies on the neurotransmitter acetylcholine (ACh). A common strategy in cognitive enhancement research is the potentiation of this system. Deanol (2-dimethylaminoethanol), a naturally occurring compound, has long been investigated as a potential cholinergic agent.[1][2] The prevailing hypothesis has been that deanol serves as a precursor to choline and, subsequently, acetylcholine in the brain.[1][2] Deanol orotate is one of the salt forms in which deanol is available, raising questions about the specific role of the orotate moiety in this formulation. This paper critically examines the scientific evidence for and against the role of deanol and orotic acid in modulating cholinergic pathways.

The Deanol Moiety: A Re-evaluation of its Role in Acetylcholine Synthesis

Contrary to early hypotheses, a significant body of modern research challenges the view that deanol is a direct and efficient precursor to brain acetylcholine.[3][4] Studies utilizing specific and sensitive assays have largely failed to demonstrate a consistent increase in whole-brain acetylcholine levels following the administration of deanol.[3] However, some research has indicated a selective increase in ACh in the striatum, but only at very high doses.[3]

Effects on Choline Levels

While the impact of deanol on acetylcholine levels is debated, there is more consistent evidence that its administration leads to an increase in choline concentrations in both the plasma and the brain.[4][5]

Proposed Mechanisms of Action

The observed increase in brain choline levels is likely not due to the direct conversion of deanol to choline within the brain. Instead, more complex, indirect mechanisms are proposed:

-

Inhibition of Peripheral Choline Metabolism: Deanol may inhibit the metabolism of choline in peripheral tissues.[6] This would lead to an elevation of free choline in the bloodstream, making more choline available for transport into the brain.[6]

-

Competition for Blood-Brain Barrier Transport: Deanol and choline share the same transport system across the blood-brain barrier.[7] Studies have shown that deanol has a high affinity for this carrier-mediated transport system, possibly even greater than that of choline itself.[7] This competitive interaction is a critical aspect of its mechanism.

The following diagram illustrates the proposed indirect mechanism of deanol's effect on brain choline levels.

References

- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Deanol and methylphenidate in minimal brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is 2-dimethylaminoethanol (deanol) indeed a precursor of brain acetylcholine? A gas chromatographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Increases in choline levels in rat brain elicited by meclofenoxate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deanol affects choline metabolism in peripheral tissues of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deanol acetamidobenzoate inhibits the blood-brain barrier transport of choline - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigation of Deanol Orotate's Blood-Brain Barrier Permeability: An In-Depth Technical Guide

Disclaimer: Direct research on the blood-brain barrier (BBB) permeability of deanol orotate as a single entity is scarce in publicly available scientific literature. This guide provides a comprehensive analysis based on the known properties of its individual components, deanol and orotic acid, and outlines the established experimental protocols to directly assess the permeability of deanol orotate.

Executive Summary

Deanol orotate, a salt of deanol and orotic acid, presents a compound of interest for neurological applications due to the purported roles of its constituent parts. Deanol is considered a potential precursor to acetylcholine, a key neurotransmitter, while orotic acid is an intermediate in pyrimidine nucleotide synthesis, essential for cellular function. The efficacy of deanol orotate in the central nervous system (CNS) is fundamentally dependent on its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide synthesizes the available evidence for the BBB permeability of deanol and orotic acid individually, providing a scientific basis for inferring the potential transport of deanol orotate. Furthermore, this document serves as a detailed manual for researchers, outlining the key in vitro and in vivo experimental protocols required for a thorough investigation of deanol orotate's BBB permeability.

Blood-Brain Barrier Permeability of Deanol

Deanol (dimethylaminoethanol) is structurally similar to choline, which is actively transported across the BBB. Evidence suggests that deanol utilizes this existing transport machinery.

Studies have shown that deanol competitively inhibits the transport of choline across the BBB.[1] This indicates that deanol acts as a substrate for the same carrier-mediated transport system responsible for choline uptake into the brain. The affinity of this transporter for deanol is significant, with research indicating it to be at least as great as its affinity for choline itself.[1] In vivo experiments in animal models have confirmed the presence of deanol in brain tissue following systemic administration.[2]

Quantitative data on deanol's BBB permeability is limited. However, a key study has determined the inhibition constant (Ki) for deanol's competitive inhibition of choline uptake, providing a measure of its affinity for the choline transporter.

| Compound | Parameter | Value (µg) | Species | Experimental Model | Reference |

| Deanol | Inhibition Constant (Ki) for Choline Uptake | 159 | Rat | In vivo (intracarotid administration) | [1] |

| Choline | Michaelis Constant (Km) | 442 | Rat | In vivo (intracarotid administration) | [1] |

A lower Ki for deanol compared to the Km for choline suggests a high affinity of deanol for the choline transporter.

The primary interaction of deanol at the BBB is its competition with choline for transport into the brain. This is a direct interaction with a transport protein rather than a classical signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Deanol Orotate Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a standardized protocol for the administration of deanol orotate in rodent models for preclinical research. The following sections detail the necessary materials, experimental procedures, and data presentation guidelines to ensure consistency and reproducibility in studies investigating the nootropic and neuroprotective effects of this compound.

Introduction

Deanol, also known as dimethylaminoethanol (DMAE), is a precursor to the essential nutrient choline.[1] Choline is involved in the synthesis of the neurotransmitter acetylcholine, which plays a crucial role in learning, memory, and attention.[2][3] Orotic acid, a precursor in the biosynthesis of pyrimidine nucleotides, has been investigated for its potential neuroprotective effects.[4] Deanol orotate combines these two molecules, with the hypothesis of enhanced bioavailability and synergistic effects on cognitive function. This document outlines a standardized protocol for the administration of deanol orotate to rodent models to facilitate the evaluation of its therapeutic potential.

Data Presentation: Quantitative Administration Parameters

The following tables summarize recommended dosage and administration parameters for deanol orotate in rats and mice, extrapolated from studies on deanol and orotic acid individually.

Table 1: Deanol Orotate Dosage and Administration Route in Rodent Models

| Rodent Model | Route of Administration | Dosage Range (mg/kg/day) | Vehicle | Volume (ml/kg) | Needle Gauge (for injection) |

| Rat | Oral Gavage (p.o.) | 100 - 500 | Distilled Water or 0.9% Saline | 5 - 10 | 18-20 G |

| Intraperitoneal (i.p.) | 50 - 300 | Sterile 0.9% Saline | 5 - 10 | 23-25 G | |

| Mouse | Oral Gavage (p.o.) | 100 - 500 | Distilled Water or 0.9% Saline | 10 | 20-22 G |

| Intraperitoneal (i.p.) | 50 - 300 | Sterile 0.9% Saline | 10 | 25-27 G |

Table 2: Pharmacokinetic Parameters of Deanol in Rodents (for reference)

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/ml) | Half-life (h) |

| Rat | i.p. | 300 | ~0.5 | ~280 nmol/g plasma | 0.6 - 1.5 |

| Mouse | i.p. | 300 | < 0.5 | Not specified | 0.3 - 0.5 |

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of deanol orotate, as well as subsequent behavioral assessments.

3.1. Materials

-

Deanol Orotate (CAS: 1446-06-6)[6]

-

Distilled water or sterile 0.9% saline

-

Rodent chow

-

Appropriate caging and environmental enrichment

-

Oral gavage needles (size appropriate for the animal)

-

Syringes and needles for injection (size appropriate for the animal and route of administration)

-

Animal scale

-

Vortex mixer or sonicator

-

pH meter

-

Behavioral testing apparatus (e.g., Morris water maze, Y-maze, open field arena)

3.2. Animal Models

-

Species: Wistar or Sprague-Dawley rats, C57BL/6 or BALB/c mice are commonly used.

-

Age and Weight: Young adult to middle-aged animals are typically used for cognitive studies. Weight should be appropriate for the species and age.

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment.

3.3. Preparation of Deanol Orotate Solution

-

Weigh the required amount of deanol orotate powder based on the desired dosage and the number of animals to be treated.

-

Dissolve the powder in the chosen vehicle (distilled water or sterile 0.9% saline). Use of a vortex mixer or sonicator may be necessary to ensure complete dissolution.

-

Adjust the pH of the solution to a physiological range (6.5-7.5) if necessary.

-

Prepare fresh solutions daily to ensure stability.

3.4. Administration of Deanol Orotate

3.4.1. Oral Gavage (p.o.)

-

Gently restrain the animal.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.

-

Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the deanol orotate solution.

-

Carefully withdraw the needle and return the animal to its home cage.

-

Monitor the animal for any signs of distress.

3.4.2. Intraperitoneal (i.p.) Injection

-

Gently restrain the animal to expose the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the internal organs.

-

Aspirate briefly to ensure the needle is not in a blood vessel or organ.

-

Slowly inject the deanol orotate solution.

-

Withdraw the needle and return the animal to its home cage.

-

Monitor the animal for any signs of distress.

3.5. Experimental Workflow for Cognitive Assessment

The following diagram illustrates a typical workflow for a study investigating the effects of deanol orotate on cognitive function in a rodent model of chemically-induced amnesia.

Caption: A typical experimental workflow for evaluating the cognitive-enhancing effects of deanol orotate.

3.6. Behavioral Tests for Learning and Memory

A battery of behavioral tests should be employed to assess different aspects of cognitive function.

-

Y-Maze: To evaluate spatial working memory.[7]

-

Novel Object Recognition Test: To assess recognition memory.

-

Morris Water Maze: A test of hippocampal-dependent spatial learning and memory.[7]

-

Open Field Test: To assess locomotor activity and anxiety-like behavior, which can be confounding factors in cognitive tests.

Signaling Pathways

The primary proposed mechanism of action for deanol is its role as a precursor in the synthesis of acetylcholine. The following diagram illustrates this pathway.

Caption: The proposed mechanism of deanol in the cholinergic signaling pathway.[8][9]

Logical Relationships in Experimental Design

The following diagram outlines the logical relationships between the key components of a well-designed preclinical study on deanol orotate.

Caption: Logical flow of a preclinical study on deanol orotate from input variables to outcome measures.

Conclusion

This document provides a foundational protocol for the administration of deanol orotate in rodent models. Adherence to these standardized procedures will enhance the reliability and comparability of findings across different research laboratories. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental objectives and institutional guidelines. Further research is warranted to elucidate the precise pharmacokinetic and pharmacodynamic profile of deanol orotate and to fully understand its potential as a cognitive enhancer or neuroprotective agent.

References

- 1. Deanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 2. Dimethylaminoethanol (deanol) metabolism in rat brain and its effect on acetylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. warddeanmd.com [warddeanmd.com]

- 4. Post-ischaemic treatment with orotic acid prevents neuronal injury in gerbil brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dimethylacetamide pharmacokinetics following inhalation exposures to rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microsin.ro [microsin.ro]

- 7. criver.com [criver.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Biosynthesis and Catabolism of Acetylcholine | Pharmaguideline [pharmaguideline.com]

Application Note: Quantification of Deanol Orotate in Brain Tissue by HPLC-MS/MS

Abstract

This application note presents a robust and sensitive HPLC-MS/MS method for the quantification of deanol orotate in brain tissue. Deanol is a precursor to choline, which is involved in the biosynthesis of the neurotransmitter acetylcholine, a key molecule in cognitive function.[1][2][3] The ability to accurately measure deanol orotate levels in the brain is crucial for pharmacokinetic studies and for understanding its potential therapeutic effects in various neurological conditions. The method described herein utilizes a simple protein precipitation step for sample preparation followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection. This method provides the selectivity and sensitivity required for bioanalytical studies in complex matrices such as brain homogenates.

Introduction

Deanol, also known as 2-(dimethylamino)ethanol (DMAE), is a compound that has been investigated for its potential cognitive-enhancing effects.[4][5] It is believed to act as a precursor to choline in the brain, thereby increasing the synthesis of acetylcholine.[3][6] Acetylcholine is a critical neurotransmitter involved in memory, learning, and attention.[2] Deanol orotate is a salt form of deanol, combining it with orotic acid.[1][7]

Quantifying the distribution of deanol orotate in brain tissue is essential for understanding its bioavailability and central nervous system activity. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity.[8][9][10] This application note provides a detailed protocol for the extraction and quantification of deanol orotate from rodent brain tissue.

Experimental Protocols

Materials and Reagents

-

Deanol Orotate analytical standard (CAS: 1446-06-6)[7]

-

Deanol-d6 (Internal Standard - IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat or mouse brain tissue

-

Phosphate-buffered saline (PBS)

Sample Preparation: Protein Precipitation

-

Accurately weigh approximately 100 mg of frozen brain tissue.

-

Add 400 µL of ice-cold PBS and homogenize the tissue using a mechanical homogenizer. Keep the sample on ice throughout the process.

-

Spike 100 µL of the brain homogenate with 10 µL of internal standard working solution (Deanol-d6).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-